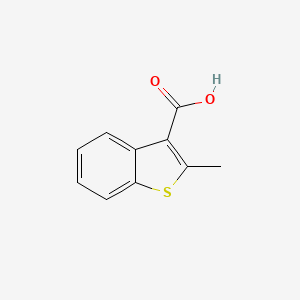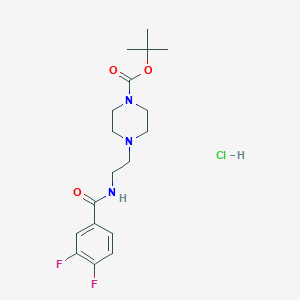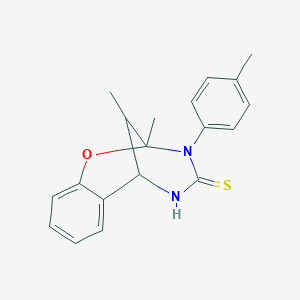![molecular formula C18H22F3NO3S B2892237 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1705783-82-9](/img/structure/B2892237.png)
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, known for its complex structure, represents an interesting piece in the vast puzzle of organic chemistry. The intricate arrangement of functional groups offers various possibilities for chemical reactivity and biological activity, making it an intriguing subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves a series of carefully orchestrated steps to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the azabicyclo[3.2.1]octane core: : This step might involve a Diels-Alder reaction to form the bicyclic structure, followed by functional group manipulation to introduce the methylsulfonyl group.
Attachment of the trifluoromethylphenyl group: : This can be achieved through a Friedel-Crafts acylation or similar methods, ensuring the proper linkage between the core structure and the aromatic ring.
Final coupling and purification: : The last steps typically involve coupling reactions, purification by recrystallization, and verification of the compound's structure through spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Scaling up the synthesis for industrial production often involves optimizing reaction conditions to maximize yield and minimize waste. This can include the use of continuous flow reactors for more efficient heat and mass transfer, as well as advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: : The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Both the aromatic ring and the azabicyclo[3.2.1]octane core provide sites for electrophilic and nucleophilic substitutions, respectively.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: : Friedel-Crafts catalysts, nucleophiles like amines or thiols.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohols.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
This compound has significant potential in various fields due to its unique structure and reactivity.
Chemistry
Synthetic intermediates: : Used in the preparation of more complex molecules.
Catalysis: : Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: : Potential to inhibit specific enzymes due to its structural features.
Medicine
Drug development: : Its unique structure makes it a candidate for drug development, particularly for diseases requiring specific enzyme inhibition.
Industry
Materials science:
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, typically enzymes or receptors. The presence of the trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group may participate in hydrogen bonding, stabilizing the compound within the active site of the target.
Comparaison Avec Des Composés Similaires
Unique Features
Methylsulfonyl group: : Enhances solubility and reactivity.
Trifluoromethylphenyl group: : Provides increased binding affinity and metabolic stability.
Similar Compounds
1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one: : Similar backbone but with a hydroxy group instead of a methylsulfonyl group.
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one: : Lacks the trifluoromethyl group on the phenyl ring, altering its binding and reactivity.
To sum it up, 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a compound with diverse applications across various fields, thanks to its complex structure and unique functional groups.
Propriétés
IUPAC Name |
1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO3S/c1-26(24,25)16-10-14-7-8-15(11-16)22(14)17(23)9-4-12-2-5-13(6-3-12)18(19,20)21/h2-3,5-6,14-16H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVHQBPQBXURPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2892154.png)

![N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892156.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892157.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2892158.png)
![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2892160.png)

![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2892165.png)
![2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate](/img/structure/B2892169.png)
![N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B2892170.png)


![3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2892175.png)
![2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2892177.png)
